Pbmc

Description

Structure

3D Structure

Properties

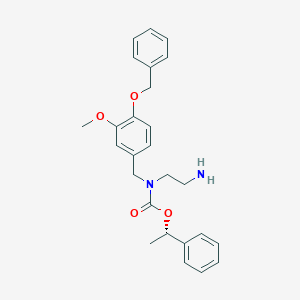

Molecular Formula |

C26H30N2O4 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[(1S)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate |

InChI |

InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m0/s1 |

InChI Key |

URRBLVUOXIGNQR-FQEVSTJZSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into Peripheral Blood Mononuclear Cells (PBMCs): A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the diverse cell types within Peripheral Blood Mononuclear Cells (PBMCs), their identification, and isolation.

Peripheral Blood Mononuclear Cells (PBMCs) are a critical component of the circulating immune system and a vital tool for in vitro studies in immunology, infectious diseases, and cancer research.[1] Defined as any peripheral blood cell with a round nucleus, this heterogeneous population includes lymphocytes and monocytes.[2] Understanding the composition and function of these cells is paramount for accurate experimental design and interpretation. This technical guide provides a comprehensive overview of the different cell types within PBMCs, their characteristic markers, relative abundances, and detailed protocols for their isolation and characterization.

Core Cell Populations in Human PBMCs

PBMCs are primarily composed of lymphocytes and monocytes, with a small fraction of dendritic cells.[3] These cells are the cornerstone of both the innate and adaptive immune responses.[4] The precise composition of PBMCs can vary between individuals based on factors like age, health status, and recent immune activity.[5]

Data Presentation: Composition of Major PBMC Subsets

The following table summarizes the typical distribution of the major cell types found in PBMCs from healthy adult peripheral blood.

| Major Cell Type | Sub-population | Typical Percentage of Total PBMCs | Key Functions | Canonical Surface Markers |

| Lymphocytes | 70-90% [3] | Orchestrate adaptive immunity | ||

| T Cells | 45-70%[6] | Cell-mediated immunity, regulation of immune responses.[1] | CD3+ | |

| Helper T Cells | 25-60% of T Cells[3] | Activate other immune cells (B cells, cytotoxic T cells). | CD3+, CD4+[7] | |

| Cytotoxic T Cells | 5-30% of T Cells[6] | Kill infected or cancerous cells. | CD3+, CD8+[7] | |

| B Cells | 5-15% of Lymphocytes[3] | Humoral immunity, antibody production.[1] | CD19+[7] | |

| Natural Killer (NK) Cells | 5-20% of Lymphocytes[6][8] | Innate immunity, killing of infected and tumor cells.[1] | CD56+, CD16+, CD3-[7][9] | |

| Monocytes | 10-30% [6] | Phagocytosis, antigen presentation, differentiate into macrophages and dendritic cells.[4] | CD14+[7] | |

| Dendritic Cells | 1-2% [8] | Professional antigen-presenting cells, initiate T cell responses.[3] | CD11c+, HLA-DR+ |

Visualizing the Lineage of PBMCs

The various cell types within the this compound population originate from hematopoietic stem cells (HSCs) in the bone marrow through a process called hematopoiesis.[4] These pluripotent stem cells give rise to two major progenitor lineages: the common lymphoid progenitor (CLP) and the common myeloid progenitor (CMP).[4] The diagram below illustrates this differentiation pathway.

Caption: Differentiation pathway of PBMCs from hematopoietic stem cells.

Experimental Protocols

Protocol 1: Isolation of PBMCs from Whole Blood using Density Gradient Centrifugation

This protocol describes the standard method for isolating PBMCs using Ficoll-Paque, a density gradient medium.[10][11]

Materials:

-

Anticoagulated whole blood (e.g., in EDTA or heparin tubes)

-

Phosphate-Buffered Saline (PBS), sterile

-

Ficoll-Paque medium (density ~1.077 g/mL)

-

50 mL conical tubes, sterile

-

Serological pipettes, sterile

-

Centrifuge with a swinging-bucket rotor

Methodology:

-

Dilute the whole blood sample 1:1 with sterile PBS in a 50 mL conical tube.[11]

-

Carefully layer 15 mL of room temperature Ficoll-Paque medium underneath the diluted blood in a new 50 mL conical tube. To do this, slowly pipette the Ficoll-Paque to the bottom of the tube containing the blood, creating a distinct interface.[11]

-

Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.[11]

-

After centrifugation, four distinct layers will be visible: the top layer is plasma, followed by a "buffy coat" layer of PBMCs, then the Ficoll-Paque medium, and a pellet of red blood cells and granulocytes at the bottom.[6]

-

Carefully aspirate the upper plasma layer without disturbing the this compound layer.

-

Using a clean pipette, carefully collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.[6]

-

Wash the isolated PBMCs by filling the tube with sterile PBS.

-

Centrifuge at 300-400 x g for 5 minutes at 4-8°C. Discard the supernatant.[1]

-

Repeat the wash step (Step 7 and 8) one more time.

-

Resuspend the final this compound pellet in an appropriate buffer or cell culture medium for downstream applications.

Protocol 2: Immunophenotyping of PBMCs by Flow Cytometry

Flow cytometry is a powerful technique for identifying and quantifying the different cell populations within a this compound sample based on their expression of specific cell surface markers.[8]

Materials:

-

Isolated PBMCs

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14)

-

Fc receptor blocking solution (e.g., Human TruStain FcX™)[8]

-

Flow cytometer

Methodology:

-

Determine the cell concentration and viability of the isolated PBMCs. A typical protocol uses 1 million cells per sample.[8]

-

Wash the PBMCs twice with flow cytometry staining buffer by centrifuging at approximately 220 x g for 5 minutes.[8]

-

To prevent non-specific antibody binding, resuspend the cells in staining buffer containing an Fc receptor blocking solution and incubate at room temperature for 10 minutes.[8]

-

Prepare an antibody cocktail by diluting the fluorochrome-conjugated antibodies to their optimal concentrations in staining buffer. A basic panel to distinguish major populations would include antibodies against CD3, CD4, CD8, CD19, CD56, and CD14.

-

Add the antibody cocktail to the cells and incubate for 20-30 minutes on ice, protected from light.[8]

-

Wash the cells twice with staining buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in an appropriate volume of staining buffer.

-

Analyze the stained cells on a flow cytometer.

The following diagram illustrates a typical workflow for this compound isolation and subsequent analysis by flow cytometry.

References

- 1. research.pasteur.fr [research.pasteur.fr]

- 2. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry assay and cell staining protocol [protocols.io]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Analysis of cell surface and intranuclear markers on non-stimulated human this compound using mass cytometry | PLOS One [journals.plos.org]

- 8. This compound Immunophenotyping by Flow Cytometry | AAT Bioquest [aatbio.com]

- 9. sanguinebio.com [sanguinebio.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Origin and Development of Human Peripheral Blood Mononuclear Cells (PBMCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral Blood Mononuclear Cells (PBMCs) are a critical component of the human immune system, comprising a diverse population of cells that are central to both innate and adaptive immunity. Defined as any peripheral blood cell with a round nucleus, this group primarily consists of lymphocytes (T cells, B cells, and Natural Killer cells) and monocytes.[1] Due to their accessibility and integral role in immune responses, PBMCs are extensively utilized in a wide array of research fields, including immunology, infectious disease, cancer biology, and the development of novel therapeutics and vaccines.[1][2] Understanding the origin and developmental pathways of these cells is fundamental to their effective application in preclinical and clinical research. This guide provides a detailed technical overview of the hematopoiesis of human PBMCs, their relative proportions in healthy individuals, and standardized protocols for their isolation and characterization.

Origin and Development of Human PBMCs

All cellular components of blood, including PBMCs, originate from hematopoietic stem cells (HSCs) in the bone marrow through a highly regulated process called hematopoiesis.[3][4][5] HSCs are multipotent, self-renewing cells that differentiate into various progenitor cells with progressively restricted lineage potential.[4] The development of PBMCs follows two major hematopoietic lineages: the lymphoid and the myeloid lineages.[2][6][7]

The Myeloid Lineage: Development of Monocytes

Monocytes are key players in the innate immune system, acting as phagocytes and precursors to tissue-resident macrophages and dendritic cells. Their development from HSCs proceeds through the following stages:

-

Common Myeloid Progenitor (CMP): HSCs first differentiate into multipotent progenitors, which then give rise to CMPs.[8]

-

Granulocyte-Macrophage Progenitor (GMP): CMPs further differentiate into GMPs, which are precursors for both granulocytes and monocytes.[8]

-

Monocyte-Dendritic Cell Progenitor (MDP): GMPs can then commit to the monocyte lineage by becoming MDPs.[8]

-

Common Monocyte Progenitor (cMoP): MDPs give rise to cMoPs, which are the immediate precursors to monocytes.[9]

-

Mature Monocytes: cMoPs mature into monocytes, which are then released into the bloodstream.

This differentiation cascade is orchestrated by a complex interplay of cytokines and transcription factors. Macrophage colony-stimulating factor (M-CSF) is a critical cytokine that promotes the survival, proliferation, and differentiation of monocyte precursors by signaling through its receptor, CSF1R.[10]

The Lymphoid Lineage: Development of Lymphocytes

Lymphocytes are the cornerstone of the adaptive immune system, responsible for antigen-specific responses and immunological memory. The lymphoid lineage gives rise to T cells, B cells, and Natural Killer (NK) cells.

-

Common Lymphoid Progenitor (CLP): HSCs can also differentiate into CLPs, which are the progenitors for all lymphoid cells.[11]

-

T-Cell Development: A subset of CLPs migrates to the thymus to mature into T cells. This process is heavily dependent on the Notch signaling pathway .[12][13][14] The interaction of Notch receptors on T-cell precursors with their ligands on thymic epithelial cells is essential for T-cell lineage commitment.[15][16] Key transcription factors involved in T-cell development include GATA3, BCL11B, and TCF7.[1]

-

B-Cell Development: B-cell development primarily occurs in the bone marrow. The differentiation from CLPs to mature B cells is governed by a series of transcription factors, including EBF1, E2A, and PAX5.[17] The process also involves the rearrangement of immunoglobulin genes to generate a diverse repertoire of B-cell receptors (BCRs).

-

Natural Killer (NK) Cell Development: NK cells, a component of the innate immune system, also develop from CLPs. Their development is influenced by cytokines such as IL-15.

The JAK-STAT signaling pathway is crucial for the development and function of many immune cells, including lymphocytes. Cytokines like interleukins (IL-2, IL-4, IL-7) bind to their receptors, activating Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[18][19][20] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in lymphocyte differentiation, proliferation, and survival.[6][19]

Quantitative Composition of Human PBMCs

The relative proportions of different PBMC subsets can vary between individuals and can be influenced by factors such as age and health status.[21][22] The following tables summarize the typical distribution of major this compound populations in healthy adults.

| Major this compound Population | Percentage of Total PBMCs | Reference |

| Total Lymphocytes | 70-90% | [1] |

| Monocytes | 10-30% | [1] |

| T Cells (CD3+) | 45-70% of lymphocytes | [2] |

| B Cells (CD19+) | 5-15% of lymphocytes | [22] |

| NK Cells (CD3-/CD56+) | 5-20% of lymphocytes | [22] |

| T-Cell Subsets | Percentage of Total T Cells | Reference |

| Helper T Cells (CD4+) | 30-60% | [22] |

| Cytotoxic T Cells (CD8+) | 15-40% | [22] |

Signaling Pathways and Developmental Workflows

Hematopoietic Lineage Commitment

Caption: Overview of Hematopoiesis.

JAK-STAT Signaling Pathway

Caption: JAK-STAT Signaling Pathway.

Notch Signaling Pathway

References

- 1. Frontiers | ZBTB Transcription Factors: Key Regulators of the Development, Differentiation and Effector Function of T Cells [frontiersin.org]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. Transcriptional Control of Early T and B Cell Developmental Choices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Increasing JAK/STAT Signaling Function of Infant CD4+ T Cells during the First Year of Life [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

- 8. kumc.edu [kumc.edu]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Lymphoid and myeloid lineage commitment in multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ashpublications.org [ashpublications.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. google.com [google.com]

- 17. Frontiers | B cell development: transcriptional regulation and immunological mechanisms in homeostasis [frontiersin.org]

- 18. JAK/STAT signaling in regulation of innate lymphoid cells: the gods before the guardians - PMC [pmc.ncbi.nlm.nih.gov]

- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 20. JAK/STAT signaling in regulation of innate lymphoid cells: The gods before the guardians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analyses of 123 Peripheral Human Immune Cell Subsets: Defining Differences with Age and between Healthy Donors and Cancer Patients Not Detected in Analysis of Standard Immune Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MEDICC Review | Normal Values of T, B and NK Lymphocyte Subpopulations in Peripheral Blood of Healthy Cuban Adults [mediccreview.org]

The Pivotal Roles of Monocytes and Lymphocytes in Peripheral Blood: A Technical Guide for Researchers

October 29, 2025

Introduction

Peripheral blood serves as a critical conduit for immune surveillance and response, hosting a dynamic population of leukocytes that are fundamental to both innate and adaptive immunity. Among these, monocytes and lymphocytes play indispensable and interconnected roles in maintaining homeostasis and defending against pathogens and malignancies. This technical guide provides an in-depth exploration of the core functions of monocytes and lymphocytes in peripheral blood, intended for researchers, scientists, and drug development professionals. The document details the cellular heterogeneity, functional characteristics, and key signaling pathways of these vital immune cells, alongside validated experimental protocols for their isolation, characterization, and functional assessment.

Monocytes: The Innate Immune System's Vanguard

Monocytes are the largest leukocytes in peripheral blood and are characterized by their remarkable plasticity.[1] Originating from hematopoietic stem cells in the bone marrow, they are released into the circulation where they constitute 2-8% of the total white blood cell count.[2] Their primary functions include phagocytosis, antigen presentation, and the production of cytokines.[1] Upon receiving inflammatory cues, monocytes can migrate into tissues and differentiate into macrophages or dendritic cells, thereby bridging the innate and adaptive immune responses.[3]

Monocyte Subsets

Human peripheral blood monocytes are categorized into three main subsets based on the differential expression of the surface markers CD14 (the lipopolysaccharide receptor) and CD16 (the low-affinity Fcγ receptor III).[4]

-

Classical Monocytes (CD14++CD16-): This is the most abundant subset, comprising approximately 85% of circulating monocytes.[5] They are highly phagocytic and are key players in the initial response to infection.[5]

-

Intermediate Monocytes (CD14++CD16+): This subset represents a smaller portion of the monocyte pool (around 5%) and is characterized by high expression of MHC class II molecules, implicating them in antigen presentation.

-

Non-classical Monocytes (CD14+CD16++): Accounting for about 10% of monocytes, these cells are involved in endothelial surveillance and have a pro-inflammatory and angiogenic role.[5]

Quantitative Data for Monocyte Subsets

The following table summarizes the typical distribution of monocyte subsets in the peripheral blood of healthy adults.

| Monocyte Subset | Percentage of Total Monocytes | Reference |

| Classical (CD14++CD16-) | 84.8% ± 5.6% | |

| Intermediate (CD14++CD16+) | 5.4% ± 1.9% | |

| Non-classical (CD14+CD16++) | 9.2% ± 4.4% |

Lymphocytes: Architects of Adaptive Immunity

Lymphocytes are the cornerstone of the adaptive immune system, responsible for recognizing and mounting specific responses against a vast array of antigens.[6] They constitute approximately 20-40% of the white blood cells in adults and are broadly classified into T lymphocytes (T cells), B lymphocytes (B cells), and Natural Killer (NK) cells.[6]

Lymphocyte Subsets

-

T Lymphocytes (T cells): Maturing in the thymus, T cells are central to cell-mediated immunity.[5] They are identified by the presence of the T-cell receptor (TCR) and the CD3 complex on their surface.

-

T Helper Cells (CD4+): These cells are crucial for orchestrating the immune response by activating other immune cells, including B cells and cytotoxic T cells, through the release of cytokines.[5]

-

Cytotoxic T Cells (CD8+): These cells are responsible for directly killing virus-infected cells and tumor cells.[5]

-

-

B Lymphocytes (B cells): B cells mature in the bone marrow and are the mediators of humoral immunity.[7] Upon activation, they differentiate into plasma cells that produce antibodies.[8] They are characterized by the presence of the B-cell receptor (BCR) and CD19.[9]

-

Natural Killer (NK) Cells: As part of the innate immune system, NK cells provide a rapid response to virally infected cells and tumor cells without prior sensitization.[7] They are typically identified by the expression of CD56 and the absence of CD3.[9]

Quantitative Data for Lymphocyte Subsets

The following table provides the normal ranges for major lymphocyte subsets in the peripheral blood of healthy adults.

| Lymphocyte Subset | Absolute Count (cells/µL) | Percentage of Total Lymphocytes | Reference |

| Total Lymphocytes | 1200–3475 | 20.2–49.3% | [9][10][11] |

| T cells (CD3+) | 880–2623 | 56.5–84.7% | [9][10][11] |

| T Helper cells (CD3+CD4+) | 479–1792 | 30.3–55.7% | [9][10][11] |

| T Cytotoxic cells (CD3+CD8+) | 248–1101 | 13.2–42.9% | [9][10][11] |

| B cells (CD19+) | 114–1491 | 5.4–49.5% | [9][10][11] |

| NK cells (CD3-CD56+) | 70–652 | 3.7–28.0% | [9][10][11] |

Key Signaling Pathways

The functions of monocytes and lymphocytes are governed by intricate signaling pathways initiated by receptor-ligand interactions.

Monocyte Activation via Toll-Like Receptors (TLRs)

Toll-like receptors are a class of pattern recognition receptors expressed on monocytes that recognize pathogen-associated molecular patterns (PAMPs).[12] TLR activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.

References

- 1. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. google.com [google.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Characterization of Human Monocyte Subsets by Whole Blood Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways for monocyte chemoattractant protein 1-mediated extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vivo Validation of Signaling Pathways Regulating Human Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The signal transduction pathway involved in the migration induced by a monocyte chemotactic cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complexity: An In-depth Technical Guide to the Heterogeneity of Peripheral Blood Mononuclear Cell Populations

For Researchers, Scientists, and Drug Development Professionals

Peripheral Blood Mononuclear Cells (PBMCs) represent a dynamic and diverse collection of immune cells that are central to the orchestration of both innate and adaptive immunity. Their accessibility makes them a cornerstone of immunological research and a critical tool in drug development and biomarker discovery. This guide provides a comprehensive technical overview of the heterogeneity within PBMC populations, detailing the key subsets, their functions, and the experimental methodologies used to dissect their complexity.

The Diverse Landscape of this compound Subpopulations

PBMCs are broadly categorized into lymphocytes and monocytes, each comprising functionally distinct subsets. Understanding the unique roles of these subpopulations is fundamental to interpreting immune responses in health and disease.

Lymphocytes: These are the primary mediators of adaptive immunity and also include a key component of the innate immune system.

-

T Cells (CD3+): Central to cell-mediated immunity, T cells are distinguished by the T cell receptor (TCR) and the CD3 complex. They are further divided into:

-

T Helper (Th) Cells (CD4+): These cells "help" other immune cells by releasing cytokines. They differentiate into distinct subsets (Th1, Th2, Th17, Treg) based on the cytokine milieu, each with specialized functions in directing the immune response.

-

Cytotoxic T Lymphocytes (CTLs) (CD8+): These cells are responsible for directly killing infected or cancerous cells.

-

-

B Cells (CD19+ or CD20+): The architects of humoral immunity, B cells produce antibodies that neutralize pathogens and facilitate their destruction.

-

Natural Killer (NK) Cells (CD56+CD3-): As part of the innate immune system, NK cells provide a rapid response to virally infected cells and tumor cells without prior sensitization.

Monocytes (CD14+): These are the largest type of white blood cell and are key players in the innate immune response. They can differentiate into two main cell types upon migrating into tissues:

-

Macrophages: These are highly phagocytic cells that engulf and digest cellular debris, pathogens, and cancer cells. They also play a critical role in tissue repair and inflammation.

-

Dendritic Cells (DCs): As the most potent antigen-presenting cells (APCs), DCs are crucial for initiating adaptive immune responses by presenting antigens to T cells.

Quantitative Distribution of this compound Subsets

The relative proportions of this compound subpopulations can vary between individuals and are significantly altered in various disease states. The following tables summarize the typical distribution in healthy adults and highlight changes observed in autoimmune diseases and cancer.

Table 1: Reference Ranges of Major this compound Subsets in Healthy Adults

| Cell Population | Marker | Mean Percentage of PBMCs (%) | Reference Range (%) |

| Total Lymphocytes | 70-90 | ||

| T Cells | CD3+ | 45-70 | 61-85 |

| T Helper Cells | CD3+CD4+ | 25-60 | 28-58 |

| Cytotoxic T Cells | CD3+CD8+ | 5-30 | 19-48 |

| B Cells | CD19+ | 5-20 | 7-23 |

| NK Cells | CD56+CD3- | 5-20 | 6-29 |

| Monocytes | CD14+ | 10-30 |

Note: Ranges can vary based on the population, age, and methodology used.

Table 2: Alterations in this compound Subsets in Disease

| Disease | Cell Subset | Observed Change |

| Rheumatoid Arthritis | Classical & Non-classical Monocytes | Increased[1] |

| CD4+ T Cells (Th1, Th2) | Increased[1] | |

| NK Cells | Decreased[1] | |

| B Cells | Decreased in established RA[1] | |

| Melanoma | CD8+ T cells | Lower frequency of CD28 expression in non-responders to PD-1 blockade[2] |

| Regulatory T cells (Tregs) | Increase in non-responders to PD-1 blockade[2] | |

| Monocytes | Higher frequency associated with poor overall survival[3][4] |

Signaling Pathways Governing this compound Heterogeneity

The differentiation and activation of this compound subsets are tightly regulated by complex signaling pathways initiated by cytokines and other environmental cues.

T Helper Cell Differentiation

The differentiation of naive CD4+ T cells into distinct effector lineages is a critical determinant of the nature of an adaptive immune response. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is central to this process.

References

- 1. Peripheral blood cellular dynamics of rheumatoid arthritis treatment informs about efficacy of response to disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stratification of PD-1 blockade response in melanoma using pre- and post-treatment immunophenotyping of peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Basic Characteristics of Peripheral Blood Mononuclear Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Peripheral Blood Mononuclear Cells (PBMCs), a critical component of the circulating immune system. PBMCs are broadly defined as any peripheral blood cell with a round nucleus and are essential for both innate and adaptive immune responses.[1] This document details their core characteristics, subpopulations, and functions, and provides standardized protocols for their isolation, cryopreservation, and analysis.

Composition and Subpopulations of PBMCs

PBMCs are a heterogeneous population of immune cells, primarily consisting of lymphocytes and monocytes.[2][3] These cells are derived from hematopoietic stem cells in the bone marrow through a process called hematopoiesis.[3][4] The major subpopulations of PBMCs and their approximate frequencies in healthy adults are summarized below.

Table 1: Quantitative Analysis of this compound Subpopulations in Healthy Adults

| Cell Population | Subpopulation | Typical Percentage of Total PBMCs | Key Functions |

| Lymphocytes | T Cells (CD3+) | 45-70% | Cell-mediated immunity, recognition of infected or malignant cells.[2] |

| CD4+ Helper T Cells | 25-60% | Orchestrate immune responses by activating other immune cells.[5] | |

| CD8+ Cytotoxic T Cells | 5-30% | Directly kill infected or cancerous cells.[5] | |

| B Cells (CD19+) | up to 15% | Humoral immunity, antibody production.[2][5] | |

| Natural Killer (NK) Cells (CD3-/CD56+) | up to 15% | Innate immunity, rapid response against viral infections and tumors.[2][5] | |

| Monocytes | (CD14+) | 10-30% | Phagocytosis, antigen presentation, differentiate into macrophages and dendritic cells.[4][5] |

| Dendritic Cells | 1-2% | Potent antigen-presenting cells, initiate adaptive immune responses.[5] |

Note: The percentages of these populations can vary between individuals based on factors such as age, sex, and health status.[1][6][7]

Key Signaling Pathways in this compound Function

The diverse functions of this compound subpopulations are governed by complex intracellular signaling pathways initiated by cell surface receptors. Understanding these pathways is crucial for dissecting immune responses and developing targeted therapies.

T-Cell Activation Signaling Pathway

T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This process involves a cascade of phosphorylation events and the activation of multiple downstream signaling molecules, leading to cytokine production, proliferation, and differentiation.

References

- 1. scielosp.org [scielosp.org]

- 2. Activating and inhibitory receptors of natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hanc.info [hanc.info]

- 4. coconote.app [coconote.app]

- 5. dctd.cancer.gov [dctd.cancer.gov]

- 6. Reference ranges of lymphocyte subsets in healthy adults and adolescents with special mention of T cell maturation subsets in adults of South Florida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reference intervals for human peripheral blood lymphocyte subpopulations from 'healthy' young and aged subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Killer Cell Functions within the PBMC Fraction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core functions of Natural Killer (NK) cells as a component of Peripheral Blood Mononuclear Cells (PBMCs). It details their cytotoxic capabilities and cytokine production, offering in-depth experimental protocols, quantitative data for reference, and visual representations of key biological pathways and workflows.

Introduction to Natural Killer Cells in PBMCs

Natural Killer (NK) cells are a critical component of the innate immune system, representing approximately 5-20% of the human peripheral blood mononuclear cell (PBMC) population.[1] As innate lymphoid cells, they provide a rapid response to cellular stress, such as viral infections and malignant transformation, without the need for prior sensitization. Their activity is regulated by a balance of signals from activating and inhibitory receptors on their surface.[2]

Two major subsets of NK cells are found in peripheral blood, distinguished by the surface expression of CD56:

-

CD56dimCD16+: This is the predominant subset in peripheral blood (around 90%) and is characterized by its potent cytotoxic activity.

-

CD56brightCD16-: This subset is less abundant in the blood but is the primary producer of immunoregulatory cytokines, such as interferon-gamma (IFN-γ).

The dual functions of cytotoxicity and cytokine secretion make NK cells a significant focus in immunology and oncology research, as well as a promising candidate for cell-based immunotherapies.

Core Functions of NK Cells

The primary functions of NK cells within the this compound fraction are direct cytotoxicity against target cells and the secretion of cytokines that modulate the immune response.

Cytotoxicity: The Killing Mechanism

NK cells can eliminate target cells through several mechanisms, including the release of cytotoxic granules containing perforin and granzymes, and the engagement of death receptors on the target cell surface.[3] A key aspect of their cytotoxic function is Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), where NK cells recognize and kill antibody-coated target cells via their CD16 (FcγRIII) receptor.

Cytokine Production: Orchestrating the Immune Response

Upon activation, NK cells, particularly the CD56bright subset, secrete a variety of cytokines, most notably IFN-γ and tumor necrosis factor-alpha (TNF-α).[4] This cytokine release plays a crucial role in shaping both innate and adaptive immune responses by activating other immune cells like macrophages and dendritic cells.

Quantitative Analysis of NK Cells in PBMCs

The following tables summarize key quantitative data related to NK cells within the this compound fraction of healthy individuals.

| Parameter | Healthy Adult Donor Range | Source |

| NK Cell Percentage of PBMCs | 5% - 20% | [1] |

| CD56dim NK Cells (% of total NK cells) | ~90% | |

| CD56bright NK Cells (% of total NK cells) | ~10% |

| Functional Assay Parameter | Typical Range/Value | Source |

| Effector to Target (E:T) Ratio (Cytotoxicity Assays) | 0.5:1 to 50:1 | [5][6] |

| % IFN-γ+ NK Cells (after cytokine stimulation) | 14% - 43% (in response to viral challenge) | [7] |

| % IFN-γ+ NK Cells (after IL-12, IL-18, IL-2 stimulation) | Up to 29% | [8] |

Signaling Pathways in NK Cell Function

The decision for an NK cell to kill a target cell or secrete cytokines is governed by the integration of signals from activating and inhibitory receptors.

Activating Receptor Signaling

Activating receptors, such as NKG2D and Natural Cytotoxicity Receptors (NCRs), recognize ligands often upregulated on stressed, infected, or transformed cells. Engagement of these receptors leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in associated adaptor proteins like DAP12. This initiates a downstream signaling cascade involving kinases like Syk and ZAP70, ultimately leading to the activation of transcription factors such as NF-κB and NFAT, which drive cytotoxicity and cytokine production.[9][10]

Caption: NK Cell Activating Signaling Pathway.

Inhibitory Receptor Signaling

Inhibitory receptors, such as Killer-cell immunoglobulin-like receptors (KIRs), recognize MHC class I molecules, which are expressed on most healthy, nucleated cells. This interaction leads to the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of the inhibitory receptor. This, in turn, recruits phosphatases like SHP-1 and SHP-2, which dephosphorylate key signaling molecules in the activating pathway, thereby preventing NK cell activation and ensuring self-tolerance.[4][11][12]

Caption: NK Cell Inhibitory Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation and functional analysis of NK cells from PBMCs.

Isolation of PBMCs from Whole Blood using Ficoll-Paque

This protocol describes the isolation of a this compound population from whole blood by density gradient centrifugation.

Caption: this compound Isolation Workflow.

Methodology:

-

Sample Preparation: Dilute anticoagulated whole blood with an equal volume of phosphate-buffered saline (PBS) at room temperature.[2]

-

Layering: In a conical tube, carefully layer the diluted blood over a volume of Ficoll-Paque density gradient medium (typically a 2:1 ratio of diluted blood to Ficoll). Avoid mixing the layers.[13][14]

-

Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off to prevent disruption of the layers.[13][15]

-

Harvesting: After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" of PBMCs at the plasma-Ficoll interface, the Ficoll medium, and red blood cells/granulocytes at the bottom. Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new tube.[2][16]

-

Washing: Fill the new tube with PBS to wash the collected PBMCs. Centrifuge at 300 x g for 10 minutes. Discard the supernatant.

-

Final Wash: Repeat the wash step to remove any remaining platelets and Ficoll. After the final wash, resuspend the this compound pellet in the desired cell culture medium.

Isolation of NK Cells from PBMCs

This protocol outlines the negative selection of NK cells from a this compound population using magnetic beads.

Methodology:

-

This compound Preparation: Start with an isolated this compound suspension.

-

Antibody Cocktail Incubation: Incubate the PBMCs with an antibody cocktail that targets non-NK cells (e.g., antibodies against CD3, CD14, CD19, CD36, etc.).

-

Magnetic Bead Incubation: Add magnetic beads that will bind to the antibody-labeled, non-NK cells.

-

Magnetic Separation: Place the tube in a magnetic separator. The magnetically labeled, non-NK cells will adhere to the side of the tube, while the "untouched" NK cells will remain in suspension.

-

Collection: Carefully collect the supernatant containing the enriched NK cells.

-

Purity Assessment: The purity of the isolated CD56+CD3- NK cell population can be assessed by flow cytometry.

NK Cell Cytotoxicity Assay (Flow Cytometry-Based)

This assay measures the ability of NK cells (effector cells) to kill target cells by quantifying the loss of target cells after co-culture.

Caption: Flow Cytometry Cytotoxicity Assay Workflow.

Methodology:

-

Target Cell Preparation: Label the target cell line (e.g., K562, a cell line susceptible to NK cell lysis) with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) or Calcein AM.[17]

-

Co-culture: In a 96-well plate, co-culture the labeled target cells with the effector cells (either PBMCs or isolated NK cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1). Include controls of target cells alone (spontaneous death) and target cells with a lysis agent (maximum death).

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Viability Staining: Prior to analysis, add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between live and dead cells.

-

Flow Cytometry Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the fluorescently labeled target cell population. Within this gate, quantify the percentage of live (dye-positive, PI-negative) and dead (dye-positive, PI-positive) target cells. The percentage of specific lysis is calculated as: % Specific Lysis = [(% Experimental Death - % Spontaneous Death) / (100 - % Spontaneous Death)] x 100

Intracellular Cytokine Staining for IFN-γ

This protocol allows for the detection of cytokine production within individual NK cells by flow cytometry.

Methodology:

-

Cell Stimulation: Stimulate PBMCs with a combination of cytokines (e.g., IL-12 and IL-18) or with PMA and Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows cytokines to accumulate inside the cell. Incubate for 4-6 hours.

-

Surface Staining: After stimulation, wash the cells and stain for surface markers to identify NK cells (e.g., anti-CD3, anti-CD56).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer to preserve their cellular structure. Then, permeabilize the cell membrane using a permeabilization buffer to allow antibodies to enter the cell.[18][19]

-

Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated antibody against the cytokine of interest (e.g., anti-IFN-γ).

-

Flow Cytometry Analysis: Wash the cells and acquire them on a flow cytometer. Gate on the NK cell population (CD3-CD56+) and quantify the percentage of cells expressing IFN-γ.

Conclusion

The study of Natural Killer cells within the this compound fraction provides invaluable insights into innate immunity and its role in disease. The methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to isolate, characterize, and functionally assess this critical immune cell population. A thorough understanding of NK cell biology, driven by reproducible and quantitative assays, is essential for harnessing their therapeutic potential in the fight against cancer and infectious diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. m.youtube.com [m.youtube.com]

- 3. JCI - T cell–dependent production of IFN-γ by NK cells in response to influenza A virus [jci.org]

- 4. Negative signalling by inhibitory receptors: the NK cell paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved flow cytometry-based natural killer cytotoxicity assay involving calcein AM staining of effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sartorius.com [sartorius.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Differential Effects of Stimulatory Factors on Natural Killer Cell Activities of Young and Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 14. How do you isolate PBMCs from blood? [synapse.patsnap.com]

- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 16. This compound Isolation by Ficoll Gradient | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to B Cell and T Cell Composition in Healthy Donor PBMCs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular composition of B and T lymphocytes within peripheral blood mononuclear cells (PBMCs) from healthy donors. Understanding the baseline frequencies and characteristics of these critical immune cell populations is fundamental for a wide range of research applications, from immunology and infectious disease to the development of novel therapeutics. This document outlines typical cell population frequencies, detailed experimental protocols for their identification, and the core signaling pathways that govern their function.

Quantitative Analysis of B and T Cell Populations in Healthy Donor PBMCs

The precise percentages of B and T cells in PBMCs can vary between individuals due to factors such as age, sex, and geographic location.[1][2] However, established reference ranges provide a crucial baseline for experimental design and data interpretation. The following tables summarize the typical distribution of major B and T cell subsets in healthy adults.

| Lymphocyte Population | Percentage of Total Lymphocytes | Percentage of Total PBMCs | Absolute Count (cells/µL) |

| Total T cells (CD3+) | 56.5 - 84.7%[1][3] | 45 - 70%[4] | 880 - 2623[1][3] |

| CD4+ T cells | 30.3 - 55.7%[1][3] | 25 - 60%[4][5] | 479 - 1792[1][3] |

| CD8+ T cells | 13.2 - 42.9%[1][3] | 5 - 30%[4] | 248 - 1101[1][3] |

| Total B cells (CD19+) | 5.4 - 49.5%[3] | 5 - 15%[4][5] | 114 - 1491[3] |

Table 1: General T and B Cell Frequencies in Healthy Adult PBMCs. This table presents the typical percentage ranges within the lymphocyte gate and total PBMCs, alongside absolute counts for major T and B cell populations.

A more granular analysis of B cell subsets reveals distinct populations with specialized functions. The distribution of these subsets also demonstrates age-dependent variations.[6]

| B Cell Subset | Identifying Markers | Percentage of Total B Cells (Adults 20-40 years) |

| Naïve B cells | CD19+CD27-IgD+[6] | 46.5 - 85.1% |

| Switched Memory B cells | CD19+CD27+IgD-[6] | 5.9 - 28.9% |

| Non-switched Memory B cells | CD19+CD27+IgD+[6] | 4.9 - 22.9% |

| Transitional B cells | CD19+CD24+++CD38+++[6] | 0.8 - 6.4% |

| Plasmablasts | CD19+CD24-CD38+++[6] | 0.1 - 1.3% |

Table 2: B Cell Subsets in Healthy Adult PBMCs. This table details the key surface markers used to identify major B cell subpopulations and their corresponding frequency ranges in a healthy adult cohort.

Experimental Protocols

Immunophenotyping of B and T Cells in PBMCs by Flow Cytometry

This protocol outlines the key steps for the identification and quantification of B and T cell populations from isolated PBMCs using multi-color flow cytometry.

1. PBMC Isolation:

-

Peripheral blood mononuclear cells are isolated from whole blood using density gradient centrifugation.[4][7] A common method involves using Ficoll-Paque™.[4] This process separates PBMCs from red blood cells and granulocytes.[7]

2. Cell Staining:

-

Blocking: To prevent non-specific antibody binding, PBMCs are incubated with an Fc receptor blocking reagent.[8]

-

Surface Marker Staining: A cocktail of fluorochrome-conjugated monoclonal antibodies specific for cell surface markers is added to the cell suspension.[9]

-

Incubation: The cells are incubated with the antibody cocktail in the dark, typically on ice or at 4°C, for a specified period (e.g., 20-30 minutes).[8]

-

Washing: After incubation, the cells are washed with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibodies.[8]

3. Data Acquisition:

-

The stained cells are resuspended in a suitable buffer for analysis on a multi-color flow cytometer.[9]

-

Appropriate voltage and compensation settings must be established to correct for spectral overlap between different fluorochromes.

4. Data Analysis:

-

The acquired data is analyzed using flow cytometry analysis software (e.g., FlowJo).[9]

-

A sequential gating strategy is employed to first identify single, live lymphocytes based on their forward and side scatter properties, followed by gating on specific cell populations based on their marker expression.

Core Signaling Pathways

T Cell Receptor (TCR) Signaling

The activation of T cells is initiated by the engagement of the T cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC).[10][11] This interaction triggers a cascade of intracellular signaling events that ultimately lead to T cell proliferation, differentiation, and effector function.[12][13]

A key initial event is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by the Src family kinase Lck.[13][14] This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76.[12] The formation of this signaling complex activates multiple downstream pathways, including the PLCγ1-mediated activation of NF-κB and NFAT, and the Ras-MAPK pathway, all of which are critical for T cell activation and the production of cytokines like IL-2.[10][13] Co-stimulatory signals, such as those from CD28, are also crucial for a robust T cell response.[13]

B Cell Receptor (BCR) Signaling

B cell activation is initiated by the binding of an antigen to the B cell receptor (BCR), a membrane-bound immunoglobulin.[15][16] This event triggers the phosphorylation of ITAMs on the associated Igα and Igβ signaling molecules by Src family kinases such as Lyn.[16][17] The phosphorylated ITAMs then recruit and activate Syk, a tyrosine kinase that plays a central role in propagating the downstream signal.[17][18]

Activated Syk phosphorylates the adaptor protein BLNK (also known as SLP-65), leading to the formation of a signaling complex that activates several key pathways.[16] These include the activation of Bruton's tyrosine kinase (BTK) and phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT.[17][18] These transcription factors drive B cell proliferation, differentiation into antibody-secreting plasma cells, and the generation of memory B cells.[19]

References

- 1. Normal Values of T, B and NK Lymphocyte Subpopulations in Peripheral Blood of Healthy Cuban Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielosp.org [scielosp.org]

- 4. sanguinebio.com [sanguinebio.com]

- 5. akadeum.com [akadeum.com]

- 6. Variations of B cell subpopulations in peripheral blood of healthy Mexican population according to age: Relevance for diagnosis of primary immunodeficiencies | Allergologia et Immunopathologia [elsevier.es]

- 7. Peripheral Blood Mononuclear Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound Immunophenotyping by Flow Cytometry | AAT Bioquest [aatbio.com]

- 9. Immunophenotyping of PBMCs by flow cytometry [bio-protocol.org]

- 10. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 13. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]

- 14. cd-genomics.com [cd-genomics.com]

- 15. B cell receptor signaling pathway - Immune system - Immunoway [immunoway.com]

- 16. coconote.app [coconote.app]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Germinal center - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: High-Yield Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) Using Ficoll-Paque Density Gradient Centrifugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral Blood Mononuclear Cells (PBMCs) are a critical component for a wide range of research and clinical applications, including immunology, infectious disease, hematological malignancies, vaccine development, and cell therapy. This protocol details a standardized method for the isolation of high-purity and high-viability PBMCs from whole human blood utilizing Ficoll-Paque, a sterile, high-density polysaccharide solution. The procedure is based on the principle of density gradient centrifugation, which effectively separates mononuclear cells from erythrocytes and granulocytes.

Principle of the Method

Whole blood, after dilution with a balanced salt solution, is carefully layered over a Ficoll-Paque solution. During centrifugation, the differential densities of the blood components result in the formation of distinct layers. Erythrocytes and granulocytes, having a higher density, sediment to the bottom of the tube. PBMCs, which include lymphocytes and monocytes, possess a lower density and consequently band at the plasma/Ficoll-Paque interface. This distinct layering allows for the straightforward aspiration and collection of a highly enriched PBMC population.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from this compound isolation using the Ficoll-Paque method. These values are typical and can vary based on donor health, blood sample age, and adherence to the protocol.

| Parameter | Expected Value | Notes |

| Cell Yield | 0.5 - 3.0 x 10⁶ PBMCs per mL of whole blood | Yield can be influenced by donor variability and the initial white blood cell count.[1] |

| Purity | >95% mononuclear cells | The final cell population will be predominantly lymphocytes and monocytes.[2] |

| Viability | >90-95% | Assessed by Trypan Blue exclusion. Proper handling and timely processing are crucial for maintaining high viability.[2][3] |

| Erythrocyte Contamination | <10% | Can be further reduced with an optional red blood cell lysis step.[2] |

| Granulocyte Contamination | <5% | Most granulocytes will pellet with the erythrocytes.[2] |

Experimental Protocol

Materials and Reagents

-

Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA, Heparin)

-

Ficoll-Paque PLUS (density 1.077 g/mL)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile

-

Fetal Bovine Serum (FBS), heat-inactivated (optional, for wash buffer)

-

Wash Buffer: PBS supplemented with 2% FBS (optional)

-

Trypan Blue solution (0.4%)

-

Sterile conical centrifuge tubes (15 mL and 50 mL)

-

Sterile serological pipettes

-

Sterile Pasteur pipettes or transfer pipettes

-

Centrifuge with a swinging-bucket rotor

-

Hemocytometer or automated cell counter

-

Light microscope

Procedure

1. Preparation:

a. Bring all reagents, including Ficoll-Paque and blood samples, to room temperature (18-20°C).[4]

b. Perform all subsequent steps in a sterile biological safety cabinet to maintain aseptic conditions.

2. Blood Dilution:

a. Transfer the whole blood to a sterile 50 mL conical tube.

b. Dilute the blood with an equal volume of PBS (1:1 ratio). For example, mix 10 mL of whole blood with 10 mL of PBS.[5]

c. Mix gently by inverting the tube several times.

3. Layering over Ficoll-Paque:

a. Add Ficoll-Paque to a new sterile conical tube. The volume of Ficoll-Paque should be half the volume of the diluted blood (e.g., 10 mL of Ficoll-Paque for 20 mL of diluted blood).

b. Carefully and slowly layer the diluted blood over the Ficoll-Paque. Hold the Ficoll-Paque tube at a 45-degree angle and let the diluted blood flow down the side of the tube. This will prevent mixing of the two layers and ensure a sharp interface.[5]

4. Density Gradient Centrifugation:

a. Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature. Crucially, ensure the centrifuge brake is turned OFF to prevent disruption of the cell layers upon deceleration.[4]

5. This compound Layer Aspiration:

a. Following centrifugation, four distinct layers will be visible (from top to bottom): i. Plasma ii. A "buffy coat" of PBMCs at the plasma-Ficoll-Paque interface iii. Clear Ficoll-Paque layer iv. Pellet of red blood cells and granulocytes at the bottom

b. Carefully insert a sterile Pasteur pipette through the plasma layer to the buffy coat layer.

c. Aspirate the this compound layer and transfer it to a new sterile 50 mL conical tube. Be careful to minimize the aspiration of the Ficoll-Paque and plasma layers.

6. Washing the PBMCs:

a. Add at least 3 volumes of PBS (or wash buffer) to the collected PBMCs to wash away residual Ficoll-Paque and platelets. For example, if you collected 5 mL of the this compound layer, add 15 mL of PBS.

b. Centrifuge at 100-250 x g for 10 minutes at room temperature with the brake ON . This will pellet the PBMCs while keeping platelets in the supernatant.

c. Carefully aspirate and discard the supernatant.

d. Resuspend the cell pellet in fresh PBS (or wash buffer).

e. Repeat the wash step (6b-6d) one more time to ensure complete removal of contaminants.

7. Cell Counting and Viability Assessment:

a. After the final wash, resuspend the this compound pellet in a known volume of PBS or cell culture medium (e.g., 1 mL).

b. Mix an aliquot of the cell suspension with Trypan Blue solution (typically a 1:1 ratio).

c. Load the mixture onto a hemocytometer and count the viable (unstained) and non-viable (blue) cells under a microscope.

d. Calculate the total number of viable PBMCs and the percentage of viability.

8. Downstream Applications:

The isolated PBMCs are now ready for a variety of downstream applications, including:

-

Cryopreservation

-

Cell culture

-

Flow cytometry analysis

-

DNA/RNA extraction

-

Functional assays (e.g., proliferation, cytokine production)

Experimental Workflow Diagram

Caption: A step-by-step workflow for the isolation of PBMCs from whole blood.

References

Application Notes and Protocols for Cryopreservation and Thawing of PBMCs for Functional Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peripheral Blood Mononuclear Cells (PBMCs) are a critical source material for a wide range of functional assays in immunology, infectious disease research, and drug development. The ability to effectively cryopreserve and thaw these cells while maintaining their viability and functionality is paramount for the standardization and reproducibility of experimental results. This document provides detailed protocols and application notes for the cryopreservation and thawing of PBMCs, ensuring optimal performance in downstream functional assays.

Cryopreservation can induce cellular stress, leading to apoptosis and altered immune function. Understanding the factors that influence post-thaw viability and recovery is crucial for obtaining reliable data. These protocols are designed to minimize cell damage and preserve the integrity of sensitive cell populations.

Data Presentation

Table 1: PBMC Viability and Recovery with Different Cryopreservation Media

| Cryopreservation Medium | DMSO Concentration | Post-Thaw Viability (Day 0) | Post-Rest Viability (Day 1) | Post-Thaw Recovery | Reference |

| 90% FBS + 10% DMSO | 10% | 94.5% - 99.2% | ~96.0% | ~73.21% | [1][2][3] |

| CryoStor® CS10 | 10% | High, comparable to FBS/DMSO | ~95.5% | Not specified | [1] |

| CryoStor® CS7.5 | 7.5% | High, comparable to FBS/DMSO | ~93.8% | Not specified | [1] |

| CryoStor® CS5 | 5% | Lower than 10% DMSO | ~85.7% | Not specified | [1] |

| GHRC-CryoMedium I | 10% | >98% | ~96% | ~74.27% | [3] |

| GHRC-CryoMedium II | 5% | >98% | ~96% | ~71.85% | [3] |

| Homemade Freezing Medium (FBS + 10% DMSO) | 10% | ~96% | Not specified | Not specified | [2] |

| PSC Cryopreservation Kit | Not specified | ~89% | Not specified | Not specified | [2] |

Table 2: Impact of Cryopreservation on this compound Subsets and Function

| Parameter | Fresh PBMCs | Cryopreserved PBMCs | Key Findings | Reference |

| Monocyte Population | Baseline | Decrease within 24h delay in processing | Monocytes are sensitive to processing delays. | [4] |

| NK Cell Population | Baseline | Decrease within 24h delay in processing | NK cells are sensitive to processing delays. | [4] |

| T-lymphocytes (CD3+) | ~49.3% | ~56.0% | Relative increase in T-cells post-thaw. | [2] |

| CD4-CD8- T-cells | Baseline | Increase | Potential alteration in T-cell subset proportions. | [2] |

| CD4-CD8+ T-cells | Baseline | Decrease | Potential alteration in T-cell subset proportions. | [2] |

| IFN-γ ELISPOT (PHA stimulation) | ~706 spots/10^6 cells | ~670 spots/10^6 cells (CryoStor CS10) | Minimal impact on T-cell functionality with optimized protocols. | [2] |

| IgG ELISPOT (R848+IL-2 stimulation) | ~490 spots/10^6 cells | ~408 spots/10^6 cells (Homemade) | Some reduction in B-cell function may be observed. | [2] |

Experimental Protocols

Protocol 1: this compound Isolation from Whole Blood using Ficoll-Paque

Materials:

-

Whole blood collected in tubes with anticoagulant (e.g., EDTA, Heparin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Ficoll-Paque™ PLUS, room temperature

-

50 mL conical centrifuge tubes, sterile

-

Serological pipettes, sterile

-

Centrifuge with a swinging-bucket rotor

Methodology:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake turned off.

-

After centrifugation, four distinct layers will be visible: plasma at the top, a "buffy coat" layer of PBMCs, the Ficoll-Paque™ layer, and red blood cells/granulocytes at the bottom.

-

Carefully aspirate the upper plasma layer without disturbing the this compound layer.

-

Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.

-

Wash the collected PBMCs by adding sterile PBS to bring the volume up to 50 mL.

-

Centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium or freezing medium.

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

Protocol 2: Cryopreservation of PBMCs

Materials:

-

Isolated PBMCs

-

Cryopreservation medium (e.g., 90% heat-inactivated Fetal Bovine Serum (FBS) + 10% Dimethyl Sulfoxide (DMSO), or a commercial cryopreservation solution like CryoStor® CS10)

-

Cryovials, sterile, labeled

-

Controlled-rate freezing container (e.g., Mr. Frosty™)

-

-80°C freezer

-

Liquid nitrogen storage dewar

Methodology:

-

Centrifuge the isolated PBMCs at 300 x g for 10 minutes and discard the supernatant.

-

Resuspend the cell pellet in cold cryopreservation medium at a concentration of 5-10 x 10^6 viable cells/mL. Work quickly to minimize DMSO exposure at room temperature.[5]

-

Aliquot 1 mL of the cell suspension into each labeled cryovial.

-

Place the cryovials into a controlled-rate freezing container. This ensures a cooling rate of approximately -1°C per minute.

-

Place the freezing container in a -80°C freezer for at least 4 hours, or overnight.

-

Transfer the cryovials to a liquid nitrogen dewar for long-term storage (vapor phase is recommended).

Protocol 3: Thawing of Cryopreserved PBMCs

Materials:

-

Cryopreserved this compound vial

-

37°C water bath or bead bath

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C

-

50 mL conical centrifuge tubes, sterile

-

Serological pipettes, sterile

-

Centrifuge

Methodology:

-

Rapidly transfer the cryovial from liquid nitrogen storage to a 37°C water bath. Do not submerge the cap.

-

Thaw the vial by gently swirling until only a small ice crystal remains. This should take approximately 1-2 minutes.[6]

-

Wipe the outside of the vial with 70% ethanol before opening in a biological safety cabinet.

-

Slowly add 1 mL of pre-warmed complete cell culture medium to the vial dropwise while gently swirling.

-

Transfer the cell suspension to a 50 mL conical tube containing 9 mL of pre-warmed complete medium.

-

Rinse the cryovial with an additional 1 mL of medium and add it to the 50 mL tube.

-

Centrifuge the cells at 300-400 x g for 10 minutes at room temperature.[7]

-

Carefully decant the supernatant.

-

Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.

-

Perform a second wash by centrifuging at 300-400 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in the desired volume of medium for your functional assay.

-

Perform a cell count and viability assessment.

-

(Optional but Recommended) Rest the cells for 1-2 hours or overnight at 37°C in a 5% CO2 incubator before starting the functional assay to allow for recovery from the stress of thawing.[5]

Visualizations

Experimental Workflows

Caption: this compound Isolation Workflow.

References

- 1. Evaluation of the viability and functionality of human peripheral blood mononuclear cells cryopreserved up to 2 years in animal-protein-free freezing media compared to the FBS-supplemented reference medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Impact of Cryopreservation on Viability, Phenotype, and Functionality of Porcine this compound [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Blood Handling and Peripheral Blood Mononuclear Cell Cryopreservation of Low Cell Number Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. Optimal Thawing of Cryopreserved Peripheral Blood Mononuclear Cells for Use in High-Throughput Human Immune Monitoring Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hanc.info [hanc.info]

Application Notes and Protocols for Flow Cytometry Gating of Human PBMC Subsets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow cytometry is a powerful technique for the identification and quantification of heterogeneous cell populations within human peripheral blood mononuclear cells (PBMCs). A well-defined gating strategy is crucial for accurate and reproducible immunophenotyping. These application notes provide a detailed protocol and gating strategies for the major immune cell subsets found in human PBMCs, including T cells, B cells, Natural Killer (NK) cells, and monocytes.

Experimental Protocols

PBMC Isolation from Whole Blood using Ficoll-Paque Density Gradient Centrifugation

This protocol describes the isolation of PBMCs from whole human blood.

Materials:

-

Human whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Fetal Bovine Serum (FBS)

-

50 mL conical tubes

-

15 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. To avoid mixing, slowly pipette the blood down the side of the tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque layer, and the bottom layer of red blood cells and granulocytes.

-

Carefully aspirate the upper plasma layer without disturbing the buffy coat.

-

Collect the buffy coat layer containing the PBMCs using a clean serological pipette and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding PBS to bring the volume up to 50 mL.

-

Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in a small volume of PBS or appropriate buffer for cell counting and viability assessment (e.g., using Trypan Blue).

-

The cells are now ready for staining.

Immunofluorescent Staining of Human PBMCs

This protocol outlines the steps for staining PBMCs with fluorescently conjugated antibodies for flow cytometry analysis.

Materials:

-

Isolated PBMCs

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fc receptor blocking solution (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies

-

Viability dye (e.g., a fixable viability dye)

-

Fixation/Permeabilization buffer (if performing intracellular staining)

-

FACS tubes or 96-well plates

Procedure:

-

Adjust the this compound suspension to a concentration of 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube or well.

-

Optional but recommended: Fc Receptor Blocking. Add Fc receptor blocking solution to the cells and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Surface Staining: Add the predetermined optimal concentration of each fluorochrome-conjugated surface antibody to the appropriate tubes.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

-

Viability Staining: If using a fixable viability dye, resuspend the cells in 100 µL of PBS and add the viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at 4°C in the dark. Wash the cells as in step 6.

-

Intracellular Staining (if required): a. Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark. b. Wash the cells with Permeabilization Buffer. c. Add the intracellular antibodies diluted in Permeabilization Buffer and incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with Permeabilization Buffer.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer as soon as possible.

Data Presentation: this compound Subset Markers

The following tables summarize the key markers for identifying major human this compound subsets. Note that marker expression can be variable, and the use of a panel of antibodies is essential for accurate identification.

Table 1: T Cell Subsets

| Cell Subset | Lineage Marker | Key Markers for Sub-classification |

| T Cells | CD3+ | |

| Helper T Cells | CD4+ | |

| Cytotoxic T Cells | CD8+ | |

| Naïve T Cells | CD45RA+, CCR7+ | |

| Central Memory | CD45RA-, CCR7+ | |

| Effector Memory | CD45RA-, CCR7- | |

| TEMRA | CD45RA+, CCR7- | |

| Regulatory T Cells | CD4+ | CD25+, FOXP3+, CD127dim |

Table 2: B Cell Subsets

| Cell Subset | Lineage Marker | Key Markers for Sub-classification |

| B Cells | CD19+ | |

| Naïve B Cells | IgD+, CD27- | |

| Memory B Cells | CD27+ | |

| - Unswitched Memory | IgD+, CD27+ | |

| - Switched Memory | IgD-, CD27+ | |

| Plasmablasts | CD27++, CD38++ | |

| Transitional B Cells | CD24++, CD38++ |

Table 3: NK Cell Subsets

| Cell Subset | Lineage Marker | Key Markers for Sub-classification |

| NK Cells | CD3-, CD56+ | |

| CD56 bright | High CD56 expression, CD16- | |

| CD56 dim | Low CD56 expression, CD16+ |

Table 4: Monocyte Subsets

| Cell Subset | Lineage Marker | Key Markers for Sub-classification |

| Monocytes | CD14+ and/or CD16+ | |

| Classical Monocytes | CD14++, CD16- | |

| Intermediate Monocytes | CD14++, CD16+ | |

| Non-classical Monocytes | CD14+, CD16++ |

Gating Strategy Visualizations

The following diagrams illustrate a hierarchical gating strategy for identifying major this compound subsets.

Initial Gating: Singlets and Live Cells

This initial gating strategy is fundamental to any this compound flow cytometry analysis to ensure data quality.

Application Note: High-Purity Isolation of Human CD4+ T Cells from PBMCs using Magnetic-Activated Cell Sorting (MACS)

Application Notes and Protocols for T-Cell Proliferation Assays with PBMCs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing T-cell proliferation assays using Peripheral Blood Mononuclear Cells (PBMCs). The protocols are designed to be a comprehensive resource for researchers in immunology, drug discovery, and development.

Introduction

T-cell proliferation is a cornerstone of the adaptive immune response and a critical process in various physiological and pathological conditions, including infections, autoimmune diseases, and cancer. The ability to accurately measure T-cell proliferation in vitro is essential for assessing immunocompetence, evaluating the efficacy of immunomodulatory drugs, and understanding the mechanisms of T-cell activation. Peripheral blood mononuclear cells (PBMCs), which contain a mixed population of lymphocytes including T-cells, are a readily accessible source for these assays.

Several methods are available to assess T-cell proliferation, each with its own advantages and limitations. These include dye dilution assays using fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE), incorporation of nucleotide analogs like Bromodeoxyuridine (BrdU), detection of proliferation-associated antigens like Ki-67, and colorimetric assays that measure metabolic activity, such as the WST-1 assay.

This document provides detailed protocols for the most common methods, with a primary focus on the widely used CFSE-based flow cytometry assay.

Key Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

A critical first step for a successful T-cell proliferation assay is the isolation of high-quality PBMCs from whole blood.

Materials:

-

Heparinized whole blood

-

Ficoll-Paque PLUS or similar density gradient medium

-

Phosphate-buffered saline (PBS)

-

Centrifuge tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Protocol:

-

Dilute the whole blood 1:1 with PBS in a 50 mL centrifuge tube.[1]

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a new 50 mL tube.[1] The recommended ratio is 2 parts diluted blood to 1 part Ficoll-Paque.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[1]

-

After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll interface.

-

Carefully aspirate this layer and transfer it to a new 50 mL tube.[1]

-

Wash the isolated PBMCs by adding at least 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete culture medium.

-

Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue.

T-Cell Proliferation Assay using CFSE

The CFSE assay is a robust method to track T-cell proliferation by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the visualization of successive generations of proliferating cells.[2]

Materials:

-

Isolated PBMCs

-

CFSE dye

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA), or specific antigens)

-

IL-2

-

96-well round-bottom plates

-

Flow cytometer

-

Fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8)

Protocol:

-

CFSE Staining:

-

Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and mix immediately.[3][4] The optimal concentration should be determined empirically as high concentrations can be toxic.[2][5]

-

Incubate for 10-20 minutes at 37°C, protected from light.[6]

-

Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium to remove any unbound dye.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled PBMCs in complete medium at a final concentration of 1 x 10^6 cells/mL.[6]

-

Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.[4]

-

Add 100 µL of the desired T-cell stimulant (e.g., anti-CD3/CD28 beads or plate-bound antibodies, PHA). For plate-bound stimulation, pre-coat the wells with anti-CD3 antibody (0.5-5 µg/mL) for at least 2 hours at 37°C.[3]

-

Include appropriate controls: unstained cells, stained but unstimulated cells, and a positive control (e.g., PHA).

-

Add IL-2 to the culture medium at a final concentration of 5-100 ng/mL to support T-cell survival and proliferation.[3][6]

-

Incubate the plate for 4-7 days at 37°C in a humidified 5% CO2 incubator.[3][4][6]

-

-

Flow Cytometry Analysis:

-

After incubation, harvest the cells and wash them with PBS.

-

Stain the cells with fluorescently labeled antibodies against T-cell markers such as CD3, CD4, and CD8 for 30 minutes at 4°C.

-

Wash the cells again and resuspend them in flow cytometry staining buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the live lymphocyte population, followed by gating on CD4+ or CD8+ T-cells. Proliferation is visualized as a series of peaks with decreasing CFSE fluorescence intensity.

-

Alternative T-Cell Proliferation Assays

a) BrdU Incorporation Assay:

This assay measures the incorporation of the thymidine analog, BrdU, into newly synthesized DNA during the S-phase of the cell cycle.[7]

Protocol Outline:

-